molecular formula C18H20N2O2S2 B10978876 N-(6-methyl-1,3-benzothiazol-2-yl)-4-(2-methylpropyl)benzenesulfonamide

N-(6-methyl-1,3-benzothiazol-2-yl)-4-(2-methylpropyl)benzenesulfonamide

Cat. No.: B10978876
M. Wt: 360.5 g/mol
InChI Key: XVZBWEHDGFUKDO-UHFFFAOYSA-N
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Description

N-(6-METHYL-13-BENZOTHIAZOL-2-YL)-4-(2-METHYLPROPYL)BENZENE-1-SULFONAMIDE is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-METHYL-13-BENZOTHIAZOL-2-YL)-4-(2-METHYLPROPYL)BENZENE-1-SULFONAMIDE typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Sulfonamide Formation: The benzothiazole derivative is then reacted with a sulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide group.

    Alkylation: The final step involves the alkylation of the benzene ring with 2-methylpropyl bromide under basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.

    Reduction: Reduction reactions can occur at the sulfonamide group, converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring and the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(6-METHYL-13-BENZOTHIAZOL-2-YL)-4-(2-METHYLPROPYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The benzothiazole ring is known to interact with biological macromolecules, potentially inhibiting their function or altering their activity.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: The parent compound with a simpler structure.

    Sulfonamides: A class of compounds with similar sulfonamide groups.

    Alkylated Benzene Derivatives: Compounds with similar alkyl groups attached to the benzene ring.

Uniqueness

N-(6-METHYL-13-BENZOTHIAZOL-2-YL)-4-(2-METHYLPROPYL)BENZENE-1-SULFONAMIDE is unique due to its specific combination of a benzothiazole ring, a sulfonamide group, and an alkylated benzene ring. This unique structure may confer specific biological activities and chemical properties that are not found in other similar compounds.

Properties

Molecular Formula

C18H20N2O2S2

Molecular Weight

360.5 g/mol

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-4-(2-methylpropyl)benzenesulfonamide

InChI

InChI=1S/C18H20N2O2S2/c1-12(2)10-14-5-7-15(8-6-14)24(21,22)20-18-19-16-9-4-13(3)11-17(16)23-18/h4-9,11-12H,10H2,1-3H3,(H,19,20)

InChI Key

XVZBWEHDGFUKDO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NS(=O)(=O)C3=CC=C(C=C3)CC(C)C

Origin of Product

United States

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